5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
Properties
IUPAC Name |
5-[(2-chlorophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c1-13-23-21-26(24-13)20(27)19(28-21)18(16-8-4-5-9-17(16)22)25-11-10-14-6-2-3-7-15(14)12-25/h2-9,18,27H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGNXPGDEMBUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCC5=CC=CC=C5C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocycle Variations
- 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol (): Replaces tetrahydroisoquinoline with a piperazinyl group, likely improving solubility due to the basic nitrogen.
- 5-((3,4-Dichlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Features a 3,4-dichlorophenyl group instead of 2-chlorophenyl, which may increase halogen bonding but reduce metabolic stability . The 3,4-dihydroisoquinoline (vs. tetrahydroisoquinoline) has one less saturated bond, slightly altering conformational flexibility .
Substituent Positioning and Halogenation
- 5-((2-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (): Contains dual chloro substituents (2-chloro and 3-chloro), enhancing lipophilicity and possibly receptor affinity through halogen interactions .
Physicochemical Properties
*LogP values estimated based on substituent contributions.
†Hypothetical formula inferred from analogs.
Key Observations:
- Dichlorophenyl substitution () increases LogP, suggesting stronger membrane affinity but higher metabolic liability .
Hypothesized Pharmacological Profiles
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Thiourea, HCl | Ethanol | 80°C | 65–70 |
| 2 | 2-Chlorobenzaldehyde, Et₃N | DMF | RT | 50–55 |
Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
Answer:
Contradictions often arise from assay variability or structural nuances. Methodological approaches include:
- Standardized assays : Replicate studies under controlled conditions (e.g., pH, cell lines) to isolate structure-activity relationships (SAR).
- Purity validation : Use HPLC or LC-MS to confirm compound integrity, as impurities may skew results .
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases for anticancer activity) versus bacterial enzymes for antimicrobial effects .
Q. Example Data Variability
| Study | Activity (IC₅₀, μM) | Assay System | Purity (%) |
|---|---|---|---|
| A | 2.1 (Anticancer) | HeLa cells | 98 |
| B | 12.4 (Antimicrobial) | E. coli | 85 |
Basic: What structural features dictate its pharmacological potential?
Answer:
Critical features include:
- Thiazolo-triazole core : Enhances π-π stacking with biological targets, improving binding affinity .
- 2-Chlorophenyl group : Increases lipophilicity and membrane permeability .
- Tetrahydroisoquinoline moiety : May modulate neurotransmitter receptors (e.g., sigma receptors) .
Q. Structural-Property Relationships Table
| Substituent | Role | Impact on LogP |
|---|---|---|
| 2-Chlorophenyl | Lipophilic anchor | +1.8 |
| Tetrahydroisoquinoline | Hydrogen bonding | -0.5 |
Advanced: How to optimize SAR for enhanced selectivity against cancer cells?
Answer:
- Substituent modulation : Replace the 2-methyl group on the triazole with electron-withdrawing groups (e.g., -CF₃) to enhance target specificity .
- Protease stability assays : Test metabolic stability in liver microsomes to prioritize derivatives with longer half-lives .
- In vivo efficacy : Use xenograft models to correlate in vitro IC₅₀ values with tumor regression rates .
Q. Example Derivative Screening
| Derivative | IC₅₀ (μM) | Selectivity Index (Cancer/Normal) |
|---|---|---|
| Parent | 2.1 | 8.5 |
| -CF₃ | 0.9 | 15.2 |
Basic: What analytical techniques confirm its structural integrity?
Answer:
- NMR spectroscopy : Assign peaks for the tetrahydroisoquinoline protons (δ 3.5–4.5 ppm) and aromatic chlorophenyl signals (δ 7.2–7.8 ppm) .
- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the fused ring system .
- X-ray crystallography : Resolve stereochemistry at the chiral center of the tetrahydroisoquinoline group .
Advanced: How to address stability issues in aqueous solutions?
Answer:
- pH-dependent studies : Monitor degradation via UV-Vis at pH 2–9; instability at pH >7 suggests deprotonation of the hydroxyl group .
- Lyophilization : Improve shelf life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Degradation product analysis : Use LC-MS to identify hydrolysis byproducts (e.g., triazole ring cleavage) .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
- Anticancer : NCI-60 cell line panel for broad-spectrum activity .
- Antimicrobial : Broth microdilution assays against ESKAPE pathogens .
- Neuroactivity : Radioligand binding assays for sigma-1 receptor affinity .
Advanced: How to design derivatives with reduced cytotoxicity to normal cells?
Answer:
- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetate) to mask the hydroxyl group until target-specific activation .
- Transcriptomic profiling : Compare gene expression in normal vs. cancer cells post-treatment to identify off-target pathways .
- Metabolite tracking : Use ¹⁴C-labeled compounds to study tissue-specific accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
